2-(o-tolyl)Nicotinic acid
Overview
Description
2-(o-tolyl)Nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a nicotinic acid moiety substituted with an o-tolyl group at the 2-position
Mechanism of Action
Target of Action
The primary target of 2-(o-tolyl)Nicotinic acid, also known as Niacin, is the G protein–coupled receptor (GPR109A) . This receptor plays a crucial role in inhibiting the formation of intracellular cyclic adenosine monophosphate and down-regulating lipolysis and the production of free fatty acids .
Mode of Action
This interaction results in changes in lipid metabolism, which can have significant effects on cardiovascular health .
Biochemical Pathways
The biochemical pathway affected by this compound involves the synthesis of nicotine and related pyridine alkaloids . The pyridine part of nicotine and other related alkaloids is derived from nicotinic acid . This pathway is crucial for the production of NAD, an essential cofactor for many oxidation–reduction reactions .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). In patients with chronic kidney disease, the maximum plasma concentration (Cmax) of nicotinic acid was found to be higher than in dialysis patients . The time to reach maximum concentration (Tmax) was also shorter in dialysis patients . These findings suggest that the pharmacokinetics of this compound can be influenced by the patient’s health status .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the production of free fatty acids and a reduction in low-density lipoprotein levels . This can lead to improved cardiovascular health. Additionally, nicotine, a derivative of nicotinic acid, has been found to influence mitochondrial function, affecting the mitochondrial respiratory chain, oxidative stress, calcium homeostasis, mitochondrial dynamics, biogenesis, and mitophagy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other medications or substances can affect the metabolism of this compound and its interaction with its target receptor . Additionally, factors such as the patient’s health status can influence the pharmacokinetics of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(o-tolyl)Nicotinic acid typically involves the arylation of nicotinic acid. One efficient method is the pyridine C3-arylation of nicotinic acids via a multicomponent condensation approach.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions: 2-(o-tolyl)Nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(o-tolyl)Nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Derivatives of nicotinic acid, including this compound, are explored for their therapeutic potential in treating various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Nicotinic Acid:
2-Chloronicotinic Acid: A derivative with a chlorine substituent, known for its pharmaceutical applications.
2-Bromoaryl Nicotinic Acid: Another derivative with a bromine substituent, noted for its anti-inflammatory and analgesic efficacy.
Uniqueness: 2-(o-tolyl)Nicotinic acid is unique due to the presence of the o-tolyl group, which may confer distinct chemical and biological properties compared to other nicotinic acid derivatives. This uniqueness can be leveraged in the design of new therapeutic agents and materials.
Properties
IUPAC Name |
2-(2-methylphenyl)pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-5-2-3-6-10(9)12-11(13(15)16)7-4-8-14-12/h2-8H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMCCUBNJZXTNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=CC=N2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596123 | |
Record name | 2-(2-Methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226205-48-6 | |
Record name | 2-(2-Methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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